3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, an oxadiazole ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is usually introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. This step often requires dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.
Final Assembly: The final compound is assembled by linking the quinazoline and oxadiazole intermediates through a suitable linker, often involving alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the oxadiazole ring, potentially leading to the formation of dihydroquinazoline or reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could inhibit certain enzymes or receptors, making it a potential candidate for treating diseases such as cancer or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-1-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-ethyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-ethyl-1-((3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to these similar compounds, 3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its biological activity and making it a more potent candidate for various applications.
Biological Activity
3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel compound that combines the structural features of quinazoline and oxadiazole moieties. Its unique molecular structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound has a molecular formula of C20H18N4O4 with a molecular weight of approximately 378.388 g/mol. The CAS number for this compound is 1207014-61-6. Its structure includes a quinazoline core linked to an oxadiazole ring, which is known to enhance biological activity due to its electronic properties and ability to interact with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds containing oxadiazole and quinazoline moieties exhibit significant biological activities. The following sections detail specific findings related to the antimicrobial and anticancer properties of this compound.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various quinazoline derivatives, including those with oxadiazole substituents. The following table summarizes the observed antimicrobial activities against different bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 9 | 65 |
Compound 15 | Escherichia coli | 15 | 75 |
Compound 14a | Candida albicans | 11 | 70 |
Among the tested compounds, those with oxadiazole rings demonstrated enhanced antibacterial activity compared to standard drugs such as ampicillin and vancomycin. Notably, compound 13 showed a significant inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research on quinazoline derivatives has also highlighted their anticancer potential. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA Topoisomerases : Some derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for DNA replication in cancer cells.
- Induction of Apoptosis : Certain compounds have shown the ability to induce apoptosis in cancer cell lines through the activation of caspases.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cell Membrane Disruption : Structural features allow for interaction with cell membranes leading to increased permeability and cell death.
Case Studies
Several case studies have focused on similar compounds within the quinazoline family:
- Antimicrobial Screening : A series of quinazoline derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. Compounds with oxadiazole substituents exhibited enhanced activity compared to their non-substituted counterparts .
- Cancer Cell Line Studies : Quinazoline derivatives were tested against various cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating significant cytotoxic effects through apoptosis induction .
Properties
IUPAC Name |
3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-23-19(25)15-6-4-5-7-16(15)24(20(23)26)12-17-21-18(22-28-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAMPYIEKDBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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